molecular formula C33H60O4Si2 B12290572 (3beta,15alpha,17beta)-15,17-Bis-O-(tert-butyldimethylsilyloxy) Androst-5-en-3-ol 3-O-Acetate

(3beta,15alpha,17beta)-15,17-Bis-O-(tert-butyldimethylsilyloxy) Androst-5-en-3-ol 3-O-Acetate

Cat. No.: B12290572
M. Wt: 577.0 g/mol
InChI Key: ODSRALKJXTXMBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3beta,15alpha,17beta)-15,17-Bis-O-(tert-butyldimethylsilyloxy) Androst-5-en-3-ol 3-O-Acetate is a synthetic derivative of androstane, a steroid framework. This compound is characterized by the presence of tert-butyldimethylsilyloxy groups at the 15 and 17 positions, and an acetate group at the 3 position. Such modifications often enhance the compound’s stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,15alpha,17beta)-15,17-Bis-O-(tert-butyldimethylsilyloxy) Androst-5-en-3-ol 3-O-Acetate typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups at the 15 and 17 positions are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

    Acetylation: The hydroxyl group at the 3 position is acetylated using acetic anhydride in the presence of a catalyst like pyridine.

    Purification: The final product is purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups if they are deprotected.

    Reduction: Reduction reactions can occur at the double bond in the androstane framework.

    Substitution: The silyl and acetate protecting groups can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Fluoride ions (e.g., from TBAF - tetrabutylammonium fluoride) can remove silyl protecting groups.

Major Products

    Oxidation: Ketones or aldehydes at the hydroxyl positions.

    Reduction: Saturated androstane derivatives.

    Substitution: Deprotected hydroxyl groups.

Scientific Research Applications

Chemistry

    Synthesis of Steroid Derivatives: Used as an intermediate in the synthesis of more complex steroidal compounds.

Biology

    Enzyme Studies: Used to study the activity of enzymes that interact with steroid frameworks.

Medicine

    Drug Development: Potential use in the development of steroid-based therapeutics.

Industry

    Material Science: May be used in the development of specialized materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action for (3beta,15alpha,17beta)-15,17-Bis-O-(tert-butyldimethylsilyloxy) Androst-5-en-3-ol 3-O-Acetate would depend on its specific application. In biological systems, it might interact with steroid receptors or enzymes, modulating their activity. The silyl and acetate groups could influence its binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    (3beta,17beta)-17-(tert-butyldimethylsilyloxy) Androst-5-en-3-ol: Lacks the 15alpha silyl group.

    Androst-5-en-3beta,17beta-diol: Lacks both silyl and acetate groups.

Uniqueness

The presence of both silyl and acetate protecting groups in (3beta,15alpha,17beta)-15,17-Bis-O-(tert-butyldimethylsilyloxy) Androst-5-en-3-ol 3-O-Acetate makes it more stable and potentially more bioavailable compared to its analogs.

Properties

Molecular Formula

C33H60O4Si2

Molecular Weight

577.0 g/mol

IUPAC Name

[15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C33H60O4Si2/c1-22(34)35-24-16-18-32(8)23(20-24)14-15-25-26(32)17-19-33(9)28(37-39(12,13)31(5,6)7)21-27(29(25)33)36-38(10,11)30(2,3)4/h14,24-29H,15-21H2,1-13H3

InChI Key

ODSRALKJXTXMBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(CC(C4C3CC=C2C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.